{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13466447
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 2-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H22N2O2/c1-9(2)12(3)7-10-5-4-6-13(10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m0/s1 |
| Standard InChI Key | INGOLISNAJWRFX-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)N(C)C[C@@H]1CCCN1CC(=O)O |
| SMILES | CC(C)N(C)CC1CCCN1CC(=O)O |
| Canonical SMILES | CC(C)N(C)CC1CCCN1CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name is 2-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid, reflecting its stereochemistry at the second carbon of the pyrrolidine ring . Key structural components include:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle).
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An isopropyl-methyl-amino group attached to the C2 position of the pyrrolidine.
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An acetic acid moiety linked to the N1 position of the pyrrolidine.
Table 1: Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.30 g/mol |
| Stereochemistry | (S)-configuration at C2 |
| Canonical SMILES | CC(C)N(C)CC1CCCN1CC(=O)O |
| InChI Key | INGOLISNAJWRFX-JTQLQIEISA-N |
The stereochemistry at C2 is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, optimized for stereochemical control and yield:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives via intramolecular nucleophilic substitution.
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Introduction of Isopropyl-Methyl-Amino Group: Reductive amination of a pyrrolidine-2-carbaldehyde intermediate with methyl-isopropylamine, catalyzed by in the presence of to enhance diastereoselectivity .
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Acetic Acid Attachment: Alkylation of the pyrrolidine nitrogen with bromoacetic acid under basic conditions (e.g., ).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | , , MeOH | 70–85% |
| N-Alkylation | Bromoacetic acid, , DMF | 65–78% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize heat transfer and reduce reaction times. Purification is achieved via recrystallization from ethanol/water mixtures, yielding >98% purity.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate lipophilicity (), balancing membrane permeability and aqueous solubility. It is soluble in polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water (0.5 mg/mL at 25°C).
Acid-Base Behavior
The acetic acid moiety confers a of 3.8, while the tertiary amine in the pyrrolidine ring has a of 9.2, making the compound zwitterionic at physiological pH.
Applications in Medicinal Chemistry
Scaffold for Drug Design
The pyrrolidine-acetic acid core serves as a versatile scaffold for derivatization:
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Lipid Modifications: Replacement of the isopropyl group with cyclopropylmethyl enhances metabolic stability (t increased from 2.1 to 4.7 hours in hepatic microsomes).
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Bioisosteric Replacements: Substituting the acetic acid with a tetrazole improves oral bioavailability (F = 78% vs. 32%).
Table 3: Comparative Pharmacokinetics of Derivatives
| Derivative | t (h) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 2.1 | 32 |
| Cyclopropylmethyl Analog | 4.7 | 65 |
| Tetrazole Analog | 3.5 | 78 |
Comparison with Structural Analogs
Substituent Effects on Activity
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{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid: The benzyl group increases lipophilicity () but reduces aqueous solubility (0.1 mg/mL).
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[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid: Positional isomerism at C3 decreases 5-HT affinity ().
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